Trimetoquinol
Description
Overview of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds. rsc.orgnuph.edu.ua This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.comresearchgate.net
The versatility of the THIQ scaffold stems from its rigid, yet conformationally flexible, three-dimensional structure, which allows for the precise spatial orientation of various substituents. This structural feature enables THIQ derivatives to bind with high affinity and selectivity to the active sites of enzymes and receptors. tandfonline.comresearchgate.net Consequently, THIQ-based compounds have been explored for their potential in treating a multitude of conditions, including cancer, neurodegenerative disorders, and infectious diseases. rsc.orgtandfonline.com The biological potential of THIQ analogs can be finely tuned by modifying the functional groups attached to the core scaffold, influencing their electronic and steric properties. nuph.edu.ua
Significance of Trimetoquinol as a Research Probe
This compound's significance as a research probe lies in its distinct and often stereoselective interactions with multiple receptor systems, most notably β-adrenergic and thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptors. acs.orgekb.egekb.eg This dual activity allows researchers to dissect the roles of these signaling pathways in various physiological functions and disease models.
The chiral center in this compound, arising from the trimethoxybenzyl substituent, is crucial for its differential receptor activity. acs.orgekb.eg The (S)-enantiomer is a potent agonist of β-adrenergic receptors, while the (R)-enantiomer acts as an antagonist at TP receptors. acs.org This stereoselectivity makes the individual enantiomers of this compound powerful tools for isolating and studying the specific effects of β-adrenergic stimulation or thromboxane A2 inhibition.
Research utilizing this compound and its analogs has been instrumental in:
Characterizing β-adrenergic receptor subtypes: Studies with this compound enantiomers have helped to differentiate the functional and biochemical properties of β1, β2, and atypical β-adrenergic receptors. nih.gov
Investigating platelet aggregation: this compound's potent antiplatelet activity has made it a valuable tool for studying the mechanisms of platelet activation and inhibition, particularly the role of the thromboxane A2 pathway. nih.govnih.govnih.gov
Developing novel therapeutic agents: By modifying the structure of this compound, researchers have been able to create derivatives with enhanced selectivity for specific receptors, providing leads for new drugs with improved therapeutic profiles. acs.orgnih.gov For instance, modifications to the trimethoxybenzyl group have yielded derivatives with significant TP receptor antagonist activity and reduced β-adrenergic agonist effects. acs.orgnih.gov
The table below summarizes the key pharmacological activities of this compound that underscore its utility as a research probe.
| Pharmacological Target | Activity of (S)-Trimetoquinol | Activity of (R)-Trimetoquinol | Research Applications |
| β-Adrenergic Receptors | Potent Agonist | Weak Agonist | Studying β-receptor subtypes, bronchodilation, cardiac function. acs.orgnih.gov |
| Thromboxane A2/Prostaglandin H2 (TP) Receptors | Weak Antagonist | Potent Antagonist | Investigating platelet aggregation, vascular smooth muscle contraction. acs.orgnih.gov |
The development of radiolabeled this compound analogs has further enhanced its utility as a research probe, enabling direct binding studies to characterize receptor sites. nih.govnih.gov For example, [3H]this compound has been used to identify and characterize putative endoperoxide/thromboxane A2 receptors in human platelets. nih.gov
Detailed research findings have demonstrated the structure-activity relationships of this compound derivatives. For example, N-substitution on the this compound molecule has been shown to differentially affect its β-adrenergic and antiplatelet activities. nih.gov Larger N-substituents tend to decrease β-adrenergic potency while increasing the inhibition of platelet aggregation. nih.gov Furthermore, modifications to the trimethoxybenzyl group, such as the introduction of nitro or iodo substituents, have been explored to create derivatives with altered receptor selectivity and potency, providing valuable insights into the molecular requirements for receptor binding. acs.orgnih.govnih.gov
The table below presents data on the relative potencies of various this compound derivatives, illustrating the impact of structural modifications on their biological activity.
| Compound | Modification | β-Adrenergic Activity | TP Receptor Antagonist Activity |
| This compound (TMQ) | - | Potent | Moderate |
| N-benzyl TMQ | N-benzylation | Reduced | Increased |
| N-phenylethyl TMQ | N-phenylethylation | Further Reduced | Similar to N-benzyl TMQ |
| 4-hydroxy-3-nitrobenzyl TMQ | Modification of trimethoxybenzyl group | Reduced | Significant |
| Iodinated TMQ derivative | Iodination of trimethoxybenzyl group | Maintained limited potency | Maintained potency |
These studies highlight the importance of this compound as a versatile pharmacological tool that continues to contribute to our understanding of fundamental biological processes and the development of novel therapeutic strategies.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14187-92-9 |
|---|---|
Molecular Formula |
C19H23NO5 |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
Synonyms |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
Origin of Product |
United States |
Historical Perspectives and Foundational Research
Discovery and Early Pharmacological Characterization of Trimetoquinol
This compound, a tetrahydroisoquinoline derivative, was first described in the scientific literature in 1967 by researchers Iwasawa and Kiyomoto. cncb.ac.cn Their foundational study focused on a series of tetrahydroisoquinolines, identifying this compound's potential as a bronchodilator agent. cncb.ac.cn This initial research established the compound, chemically known as 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, as a subject of pharmacological interest.
Subsequent early characterization revealed that this compound functions as a potent beta-adrenergic receptor agonist. A critical aspect of its pharmacological profile, discovered in this early period, is its stereoselectivity. The molecule exists as two enantiomers (mirror-image isomers), and it was determined that the biological activity predominantly resides in the (-)-isomer, later specified as the (-)-(S)-isomer. nih.govwikipedia.org Research demonstrated that the (-)-(S)-isomer is a potent agonist for each beta-adrenergic receptor (β-AR) subtype. nih.gov Comparative studies showed the (-)-isomer to be significantly more potent than the (+)-isomer, with studies in rat tissues showing potency differences of 112-fold in the trachea (β2), 275-fold in the right atria (β1), and over 500-fold in brown adipose tissue (β3). pharmacompass.com This high degree of stereoselectivity in its interaction with adrenergic receptors was a defining feature of its early pharmacological characterization.
Evolution of Research Interests in this compound Analogues
Following the initial discovery and characterization of this compound, research interests evolved and expanded towards the synthesis and evaluation of its analogues. This shift was driven by the desire to understand the structure-activity relationship (SAR) and to develop compounds with more selective or novel pharmacological profiles.
Researchers began to systematically modify the this compound structure to probe how chemical changes would affect its interaction with beta-adrenergic receptors and other biological targets. These modifications included:
N-Substitutions: Analogues with different substituents on the nitrogen atom of the tetrahydroisoquinoline ring were created. These studies revealed that the size of the N-substituent influenced the compound's activity; larger substituents tended to decrease beta-adrenergic activity. cncb.ac.cn
1-Benzyl Ring Modifications: The 1-(3,4,5-trimethoxybenzyl) group was a primary target for modification.
Halogenation: Introducing halogen atoms, such as iodine, onto this benzyl (B1604629) ring led to analogues with altered receptor selectivity and potency. For instance, 3'-iodothis compound was found to be a potent activator of all β-adrenoceptor subtypes, while 3',5'-diiodothis compound showed a 10-fold higher potency for atypical beta/beta3-adrenoceptors compared to β1 and β2 receptors. pharmacompass.com This line of research aimed to develop more selective β3-AR agonists. pharmacompass.comnih.gov
Other Substitutions: Replacing the methoxy (B1213986) groups with other chemical moieties, such as amino, acetamido, hydroxy, or even a naphthalene (B1677914) ring, was explored to fine-tune the molecule's binding affinity and selectivity for β2-ARs over β1-ARs and other receptors. nih.govnih.gov
Stereochemistry and Dual Activity: A significant direction of research emerged from the discovery that while the (S)-isomer was a potent β-agonist, the (R)-isomer was an antagonist at thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptors. wikipedia.org This finding spurred the development of analogues aiming to separate these two activities—for example, creating derivatives with significant TP receptor antagonism but diminished β-adrenergic agonism. wikipedia.org
This evolution from studying this compound itself to a broad investigation of its analogues demonstrates a classic drug development trajectory. The goal was to refine the compound's activity, enhance receptor subtype selectivity, and potentially discover new therapeutic applications by modifying its chemical structure.
General Synthetic Routes to the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system is a prevalent scaffold in numerous natural products and pharmaceuticals. rsc.orgnih.gov Several key reactions have been developed for its synthesis, primarily involving the cyclization of phenethylamine (B48288) derivatives. rsc.org
Pomeranz–Fritsch Reaction and Modifications
The Pomeranz–Fritsch reaction, discovered independently by C. Pomeranz and P. Fritsch in 1893, is a method for synthesizing isoquinolines. thermofisher.comwikipedia.org The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, in concentrated sulfuric acid. thermofisher.comwikipedia.org While initially used for isoquinolines, modifications have extended its utility to tetrahydroisoquinolines. thermofisher.com
One notable modification is the Bobbitt modification, where hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization of the resulting amine yields a tetrahydroisoquinoline. thermofisher.com This modification utilizes reduced acid concentrations compared to the original method, which can decrease side product formation. beilstein-journals.org The key cyclization step in the Pomeranz–Fritsch–Bobbitt (PFB) synthesis is an electrophilic aromatic substitution influenced by substituents on the aromatic ring. beilstein-journals.org Another modification, the Schlittler-Muller modification, involves condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com The Pomeranz-Fritsch reaction is particularly useful for accessing 8-substituted THIQs and tolerates electron-donating groups on the benzene (B151609) ring. rhhz.netresearchgate.net
Pictet–Spengler Reaction and Stereoselective Approaches
The Pictet–Spengler reaction is a widely used and versatile method for constructing tetrahydroisoquinolines and related heterocyclic systems. rsc.orgmdpi.comnih.govthieme-connect.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, forming an intermediate iminium ion. mdpi.comucl.ac.uk This iminium ion then undergoes intramolecular electrophilic aromatic substitution, leading to ring closure and the formation of the tetrahydroisoquinoline core. mdpi.comucl.ac.uk
The Pictet–Spengler reaction is a key step in the biosynthesis of many alkaloids and can introduce a stereogenic center if the carbonyl compound is appropriately substituted. ucl.ac.uk Stereoselective variants of the Pictet–Spengler reaction are crucial for synthesizing optically active tetrahydroisoquinolines, which are prevalent in natural products and pharmaceuticals. researchgate.net Approaches to stereoselectivity include using chiral carbonyl derivatives, either tethered to removable chiral auxiliaries or as chiral components in the cyclocondensation with β-arylethylamines. researchgate.net Biocatalytic approaches using Pictet-Spenglerases also offer stereoselective and regioselective control under mild conditions. ucl.ac.uk The classical Pictet-Spengler reaction typically employs a Brønsted acid catalyst in a protic solvent with heating, which can limit substrate scope to electron-rich aromatic systems. rhhz.net
Bischler–Napieralski Reaction and Derivatives
The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides or β-arylethylcarbamates, primarily yielding 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.comscribd.com These dihydroisoquinolines can subsequently be reduced to obtain tetrahydroisoquinolines. wikipedia.org The reaction is typically carried out under acidic conditions using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com
Two main mechanistic pathways have been proposed for the Bischler–Napieralski reaction: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. organic-chemistry.orgwikipedia.orgnrochemistry.com The prevalence of each mechanism is believed to be influenced by the reaction conditions. wikipedia.orgnrochemistry.com The Bischler–Napieralski reaction is generally most effective with electron-donating groups on the aromatic ring. nrochemistry.com
Synthesis of this compound and its Parent Structure
The parent structure of this compound is 1,2,3,4-tetrahydroisoquinoline. uni.lu The synthesis of 1,2,3,4-tetrahydroisoquinoline can be achieved through various methods, including those discussed above. For example, the Pictet-Spengler reaction using phenethylamine and formaldehyde (B43269) yields the core tetrahydroisoquinoline structure. rhhz.net Palladium-catalyzed cyclization reactions have also been developed for the synthesis of 1,2,3,4-tetrahydroisoquinolines. bohrium.com
This compound itself, chemically known as (1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is a substituted tetrahydroisoquinoline. nih.gov Its synthesis involves the construction of the tetrahydroisoquinoline core and the introduction of the specific substituents at the 1, 6, and 7 positions. One reported synthetic route to enantiomerically pure (S)-trimetoquinol involves the reaction of a chiral oxazolo[2,3-a]tetrahydroisoquinoline with benzyltriisopropoxytitanium compounds. researchgate.net The synthesis of racemic this compound has also been described. nih.gov
Rational Design and Synthesis of this compound Analogues and Derivatives
Rational design principles, often combined with techniques like isosterism and computational methods, are employed to synthesize this compound analogues and derivatives with modified pharmacological properties. psu.eduscirp.orgnih.gov The design of these analogues aims to explore the structure-activity relationships and potentially develop compounds with improved potency, selectivity, or different activity profiles. nih.govacs.org
Modifications to the this compound structure have focused on various parts of the molecule, including the 1-benzyl substituent and the substitution pattern on the tetrahydroisoquinoline ring. nih.govacs.org For instance, replacing or removing the methoxy substituents on the 3,4,5-trimethoxyphenyl ring has been investigated to understand their influence on biological activity. acs.org The synthesis of 1,1-disubstituted tetrahydroisoquinoline analogues of this compound has also been reported, revealing qualitative differences in activity compared to the parent compound. nih.govresearchgate.net
N-Alkylation Strategies
N-alkylation is a common strategy for modifying the properties of tetrahydroisoquinolines, including this compound analogues. ijstr.orgub.edursc.org This involves introducing an alkyl group onto the nitrogen atom of the tetrahydroisoquinoline core. N-alkylation can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets.
Various methods exist for the N-alkylation of tetrahydroisoquinolines. These can include reactions with alkyl halides in the presence of a base, reductive amination with aldehydes or ketones, and Michael addition reactions. ub.edumdpi.com For example, N-alkylation of tetrahydroisoquinoline derivatives has been achieved using alkyl halides with a base like triethylamine (B128534) and potassium iodide. ub.edu Photocatalytic methods for the deaminative benzylation and alkylation of tetrahydroisoquinolines using N-alkylpyridinium salts have also been developed. beilstein-journals.org While direct N-alkylation of some substituted dihydroisoquinolinones can be challenging due to steric hindrance, alternative strategies involving iminium intermediates have been developed. rsc.org
Modifications of the Trisubstituted Benzyl Moiety
Modifications to the 3,4,5-trimethoxyphenylmethyl substituent at the C1 position of the tetrahydroisoquinoline ring have been investigated to understand their influence on biological activity acs.org. Research has shown that altering or removing the methoxy substituents on this benzyl group can impact the binding affinity and selectivity for adrenergic receptors acs.org. For instance, replacement of one or two methoxy groups with iodine atoms has been shown to retain platelet antiaggregatory activity and agonist blocking activity nih.gov. Conversely, replacing a methoxy group with a nitro or amino functionality generally leads to decreased activity in platelet systems nih.gov. These findings suggest that the interaction site for the trimethoxy ring system in platelet systems can accommodate large, lipid-soluble groups but is sensitive to significant changes in the electronic characteristics of the ring nih.gov. Studies involving the modification of the trimethoxybenzyl group to a 4-hydroxy-3-nitrobenzyl group have yielded derivatives with significant potency in thromboxane A2 (TP) receptor systems while exhibiting reduced potency in β-adrenergic receptor systems acs.orgacs.orgresearchgate.net. This suggests the potential for developing selective TP antagonists through such modifications acs.org.
Halogenation at Key Positions
Halogenation of the this compound structure, particularly on the aromatic rings, has been a strategy for developing analogues with modified pharmacological properties nih.govmedkoo.com. The synthesis of halogenated this compound derivatives, such as those with fluorine or iodine atoms at specific positions, has been reported nih.gov. For example, the synthesis and evaluation of 5,8-difluoro, 5-iodo, 8-iodo, and 5-trifluoromethyl derivatives of this compound have been described nih.gov. These halogenated analogues have been assessed for their activity on beta-adrenergic receptors and their inhibitory activity against thromboxane A2 (TXA2) mediated responses nih.gov. Research indicates that the position and nature of halogen substituents can significantly influence the potency and selectivity of the resulting compounds nih.govnih.gov. For instance, iodinated analogues have shown promise as potent and selective beta-2 adrenoceptor ligands medkoo.comnih.gov.
Constrained Analogues and Conformational Studies
The development of constrained analogues of this compound has been pursued to gain insights into the preferred conformation required for activity at its target receptors jst.go.jpgoogle.com. By incorporating structural constraints, researchers can lock the molecule into specific orientations and study how these affect binding and efficacy google.com. Studies on constrained analogues, such as certain hexahydrobenzo[d,e]quinolines, which can be regarded as constrained versions of this compound, have provided information about the spatial orientation of functional groups that are important for activity jst.go.jp. Conformational studies, potentially involving techniques like X-ray crystallography (as mentioned in the context of determining the crystalline state conformation of TMQ) or molecular modeling, help to understand the three-dimensional structure of this compound and its analogues and how this relates to their biological interactions jst.go.jp. The spatial orientation of the catechol and trimethoxyphenyl groups, for example, has been suggested to be important for beta-2 stimulating activity jst.go.jp.
Stereoselective Synthesis of this compound Enantiomers and Analogues
This compound possesses a chiral center at the C1 position, leading to (R) and (S) enantiomers acs.org. These enantiomers can exhibit significant differences in their pharmacological activities acs.orgnih.gov. The stereoselective synthesis of this compound enantiomers and their analogues is therefore important for studying the stereodependence of their interactions with biological targets, such as beta-adrenergic receptors and thromboxane A2 receptors acs.orgnih.govdntb.gov.ua. Stereoselective synthesis aims to produce predominantly one enantiomer of a chiral compound ethz.chchiralpedia.com. Techniques for achieving stereoselective synthesis include using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective catalysis ethz.chwikipedia.org. Research has examined the isomeric-activity ratios of this compound enantiomers on different beta-adrenergic receptor subtypes, revealing high stereoselectivity, particularly for the (-)-(S)-isomer, in binding affinity and agonist activity nih.gov. Stereoselective approaches are crucial for preparing individual enantiomers to evaluate their distinct pharmacological profiles nih.govdntb.gov.ua.
Table 1: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5581 nih.gov |
| This compound hydrochloride | 656634 nih.gov |
| Tretoquinol | 65772 nih.gov |
| (S)-Trimetoquinol | 29137 uni.lu |
| (R)-Trimetoquinol | 29138 uni.lu |
| 8-fluoro-TMQ | Not found |
| (S)-(+)-8-fluoro-TMQ | Not found |
| (R)-(-)-8-fluoro-TMQ | Not found |
| U46619 | 5281081 nih.gov |
| 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Not found |
| 1-benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Not found |
| 3',5'-diiodo-TMQ | Not found |
| 4-hydroxy-3-nitrobenzyl this compound derivative | Not found |
Table 2: Examples of this compound Modifications and Observed Effects
| Modification of Trimethoxybenzyl Moiety | Effect on Platelet Antiaggregatory Activity | Effect on Electronic Characteristics | Reference |
| Replacement with Iodine Atoms | Retention of activity | Tolerated large, lipid soluble groups | nih.gov |
| Replacement with Nitro or Amino Groups | Decreased activity | Not tolerant of large changes | nih.gov |
| Modified to 4-hydroxy-3-nitrobenzyl | Significant potency in TP systems | Reduced potency in β-adrenergic systems | acs.orgacs.orgresearchgate.net |
Table 3: Halogenated this compound Derivatives
| Halogenation Pattern | Effect on Beta-Adrenergic Systems | Effect on TXA2 Systems | Reference |
| 5,8-difluoro | Decreased inhibitory activity | Significantly decreased | nih.gov |
| 5-iodo | Considerably less active | Not specified | nih.gov |
| 8-iodo | Considerably less active | Not specified | nih.gov |
| 5-trifluoromethyl | Decreased inhibitory activity | Significantly decreased | nih.gov |
| 8-fluoro enantiomers | Stereoselective activity | Stereoselective activity | nih.gov |
Table 4: Isomeric-Activity Ratios (S:R) of this compound Enantiomers on Beta-Adrenergic Receptors
| Receptor Subtype (Tissue/System) | Isomeric-Activity Ratio (S:R) | Reference |
| β1 (guinea pig right atria) | 224 | nih.gov |
| β2 (guinea pig trachea) | 1585 | nih.gov |
| Atypical β-AR (rat distal colon) | 575 | nih.gov |
| Atypical β-AR (rat brown adipocytes) | 398 | nih.gov |
| Atypical β-AR (rat esophageal smooth muscle, with pindolol) | 2884 | nih.gov |
| β1-AR (guinea pig left ventricle membranes) | 115 | nih.gov |
| β2-AR (guinea pig lung membranes) | 389 | nih.gov |
| Human β1-AR (E. coli expressing) | 661 | nih.gov |
| Human β2-AR (E. coli expressing) | 724 | nih.gov |
| Human β2-AR (CHO cells expressing) | 331 (affinity), 282 (cAMP) | nih.gov |
| Rat β3-AR (CHO cells expressing) | 118 (affinity), 4678 (cAMP) | nih.gov |
Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of this compound Enantiomers and Analogues
This compound contains a chiral center at the C1 position, resulting in the existence of (R) and (S) enantiomers acs.org. These enantiomers have been shown to exhibit marked differences in their pharmacological activities acs.orgnih.gov. Therefore, the stereoselective synthesis of this compound enantiomers and their analogues is of significant importance for investigating the stereodependence of their interactions with biological targets, including beta-adrenergic receptors and thromboxane A2 receptors acs.orgnih.govdntb.gov.ua. Stereoselective synthesis is a synthetic strategy aimed at producing primarily one enantiomer of a chiral compound ethz.chchiralpedia.com. Methods used to achieve stereoselectivity include the use of chiral starting materials (chiral pool), the resolution of racemic mixtures, the application of chiral auxiliaries, or the implementation of enantioselective catalysis ethz.chwikipedia.org. Research evaluating the isomeric-activity ratios of this compound enantiomers on various beta-adrenergic receptor subtypes has revealed high stereoselectivity, with the (-)-(S)-isomer typically demonstrating greater affinity and agonist activity nih.gov. Stereoselective synthetic approaches are essential for obtaining individual enantiomers to accurately assess their distinct pharmacological profiles nih.govdntb.gov.ua.
Table 1: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5581 |
| This compound hydrochloride | 656634 |
| Tretoquinol | 65772 |
| (S)-Trimetoquinol | 29137 |
| (R)-Trimetoquinol | 29138 |
| U46619 | 5281081 |
| 5,8-difluoro this compound | Not Available |
| 5-iodo this compound | Not Available |
| 8-iodo this compound | Not Available |
| 5-trifluoromethyl this compound | Not Available |
| 8-fluoro this compound | Not Available |
| (S)-(+)-8-fluoro-TMQ | Not Available |
| (R)-(-)-8-fluoro-TMQ | Not Available |
| 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | Not Available |
| 1-benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | Not Available |
| 3',5'-diiodo-TMQ | Not Available |
| 4-hydroxy-3-nitrobenzyl this compound derivative | Not Available |
Table 2: Examples of this compound Modifications and Observed Effects
| Modification of Trimethoxybenzyl Moiety | Effect on Platelet Antiaggregatory Activity | Effect on Electronic Characteristics | Reference |
| Replacement with Iodine Atoms | Retention of activity | Tolerated large, lipid soluble groups | nih.gov |
| Replacement with Nitro or Amino Groups | Decreased activity | Not tolerant of large changes | nih.gov |
| Modified to 4-hydroxy-3-nitrobenzyl | Significant potency in TP systems | Reduced potency in β-adrenergic systems | acs.orgacs.orgresearchgate.net |
Table 3: Halogenated this compound Derivatives
| Halogenation Pattern | Effect on Beta-Adrenergic Systems | Effect on TXA2 Systems | Reference |
| 5,8-difluoro | Decreased inhibitory activity | Significantly decreased | nih.gov |
| 5-iodo | Considerably less active | Not specified | nih.gov |
| 8-iodo | Considerably less active | Not specified | nih.gov |
| 5-trifluoromethyl | Decreased inhibitory activity | Significantly decreased | nih.gov |
| 8-fluoro enantiomers | Stereoselective activity | Stereoselective activity | nih.gov |
Table 4: Isomeric-Activity Ratios (S:R) of this compound Enantiomers on Beta-Adrenergic Receptors
| Receptor Subtype (Tissue/System) | Isomeric-Activity Ratio (S:R) | Reference |
| β1 (guinea pig right atria) | 224 | nih.gov |
| β2 (guinea pig trachea) | 1585 | nih.gov |
| Atypical β-AR (rat distal colon) | 575 | nih.gov |
| Atypical β-AR (rat brown adipocytes) | 398 | nih.gov |
| Atypical β-AR (rat esophageal smooth muscle, with pindolol) | 2884 | nih.gov |
| β1-AR (guinea pig left ventricle membranes) | 115 | nih.gov |
| β2-AR (guinea pig lung membranes) | 389 | nih.gov |
| Human β1-AR (E. coli expressing) | 661 | nih.gov |
| Human β2-AR (E. coli expressing) | 724 | nih.gov |
| Human β2-AR (CHO cells expressing) - Affinity | 331 | nih.gov |
| Human β2-AR (CHO cells expressing) - cAMP accumulation | 282 | nih.gov |
| Rat β3-AR (CHO cells expressing) - Affinity | 118 | nih.gov |
| Rat β3-AR (CHO cells expressing) - cAMP accumulation | 4678 | nih.gov |
Stereochemical Investigations and Enantioselectivity
Fundamental Importance of Chirality in Trimetoquinol Pharmacological Action
Chirality, or molecular handedness, is a critical factor in pharmaceutical chemistry, influencing the three-dimensional structure of drug molecules and their interactions with biological systems. researchfloor.orgijpras.com Biological systems themselves are chiral, composed of chiral amino acids and sugars that form proteins and DNA. researchfloor.org This inherent chirality dictates that the interaction between a chiral drug and its target, such as a receptor or enzyme, can vary significantly between enantiomers, leading to marked differences in pharmacological activity, pharmacokinetics, and potential toxicity. researchfloor.orgijpras.comwvu.edu
For this compound, the chiral center at the C1 position is fundamental to its diverse pharmacological profile. Studies involving planar amidine derivatives, designed to explore the importance of this chiral center, have shown a dramatic loss of potency in both β-adrenergic and TP receptor systems, highlighting the crucial role of the stereochemistry at this position for receptor interactions. nih.govacs.orgekb.eg The stereoselectivity observed with this compound provides strong evidence for the existence of specific receptor sites that can differentiate between the enantiomers. ijpsr.com
Stereoselective Interactions at Adrenergic Receptors
This compound is known to interact with adrenergic receptors, particularly the beta-adrenoceptor subtypes (β1, β2, and β3). nih.govresearchgate.net The interaction is highly stereoselective, with the (-)-(S)-isomer generally exhibiting significantly greater potency as an agonist compared to the (+)-(R)-isomer. acs.orgnih.govnih.gov
Differential Activity of this compound Enantiomers on Beta-Adrenoceptor Subtypes (β1, β2, β3)
Research has demonstrated that the (-)-(S)-isomer of this compound is a potent and highly stereoselective agonist for each of the β-adrenoceptor subtypes. nih.govresearchgate.net Functional and biochemical studies have examined the potencies and affinities of the (S)- and (R)-enantiomers for interaction with β-AR subtypes in various tissues and cell systems. nih.gov
In guinea pig tissues, the isomeric-activity ratios (IARs) for the (S)-isomer compared to the (R)-isomer for stimulating β1- and β2-AR were 224 in right atria and 1585 in trachea, respectively. nih.gov In rat tissues containing atypical beta/beta3 adrenoceptors, the (-)-isomer was significantly more potent than the (+)-isomer, with potency ratios ranging from 112-fold to 513-fold depending on the tissue (trachea, right atria, distal colon, brown adipose tissue). nih.gov
Radioligand binding studies further support the stereoselectivity, showing higher affinity for the (-)-(S)-isomer. nih.gov In membranes of guinea pig left ventricle (β1) and lung (β2), the IARs for receptor affinities were 115 and 389, respectively. nih.gov Studies using Chinese hamster ovary cells expressing human β2-AR and rat β3-AR showed corresponding IARs for receptor affinities and stimulation of cAMP accumulation. nih.govresearchgate.net For human β2-AR, the IARs were 331 (affinity) and 282 (cAMP accumulation). nih.gov For rat β3-AR, the IARs were 118 (affinity) and 4678 (cAMP accumulation). nih.gov These findings indicate that while the (-)-(S)-isomer is the eutomer for β-adrenergic activity across subtypes, the degree of stereoselectivity can vary depending on the specific receptor subtype and the system studied. nih.govijpsr.com
Table 1: Isomeric-Activity Ratios ((S)-isomer / (R)-isomer) of this compound on Beta-Adrenoceptor Subtypes
| Receptor Subtype | Tissue/System | Functional Activity IAR | Binding Affinity IAR | cAMP Accumulation IAR |
| β1 | Guinea Pig Right Atria | 224 | - | - |
| β2 | Guinea Pig Trachea | 1585 | - | - |
| Atypical β/β3 | Rat Distal Colon | 575 | - | - |
| Atypical β/β3 | Rat Brown Adipocytes | 398 | - | - |
| Atypical β/β3 | Rat Esophageal Smooth Muscle | 2884 | - | - |
| β1 | Guinea Pig Left Ventricle (Membranes) | - | 115 | - |
| β2 | Guinea Pig Lung (Membranes) | - | 389 | - |
| Human β1 | E. coli expressed | - | 661 | - |
| Human β2 | E. coli expressed | - | 724 | - |
| Human β2 | CHO cells expressed | - | 331 | 282 |
| Rat β3 | CHO cells expressed | - | 118 | 4678 |
*Data compiled from nih.gov. IAR: Isomeric-Activity Ratio.
Isomeric-Activity Ratios and Eudismic Ratios
The differential pharmacological activity of drug enantiomers is quantified using terms like isomeric-activity ratio and eudismic ratio. ijpsr.comuniroma1.it The enantiomer with higher activity or affinity is termed the eutomer, while the less active one is the distomer. ijpsr.comuniroma1.itsct-asso.fr The eudismic ratio is the ratio of the activity (or affinity) of the eutomer to that of the distomer. ijpsr.comuniroma1.itsct-asso.fr A high eudismic ratio indicates significant stereoselectivity. uniroma1.itsct-asso.fr
For this compound's interaction with β-adrenoceptors, the (-)-(S)-isomer is the eutomer. nih.govnih.gov The isomeric-activity ratios presented in Section 4.2.1 serve as eudismic ratios for agonist activity at the respective β-adrenoceptor subtypes. These ratios, ranging from over 100 to several thousand depending on the receptor subtype and experimental system, highlight the substantial stereoselectivity of this compound as a β-adrenergic agonist. nih.govnih.gov
Stereoselective Interactions at Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 (TP) Receptors
In contrast to its activity at β-adrenoceptors, this compound exhibits stereoselective antagonism at thromboxane A2/prostaglandin H2 (TP) receptors. nih.govacs.orgnih.gov At TP receptors, the (+)-(R)-isomer is the more potent enantiomer, acting as an antagonist. nih.govacs.orgnih.gov
R- vs. S-Isomer Dependence in TP Receptor Antagonism
Studies have shown a strong stereodependence for this compound's action at TP receptors, with the (R)-isomer being significantly more potent than the (S)-isomer. nih.govacs.orgnih.gov The rank order of inhibitory potencies against U46619-induced platelet aggregation and serotonin (B10506) secretion in human platelets was (+)-(R)-TMQ > rac-TMQ >>> (-)-(S)-TMQ. nih.gov This indicates that the (+)-(R)-isomer is the eutomer for TP receptor antagonism. nih.gov
TP receptor binding affinities of this compound isomers have also been shown to be highly stereoselective, favoring the (R)-isomer over the (S)-isomer. researchgate.netnih.gov This stereoselectivity in binding correlates well with the observed functional antagonism at TP receptors in various systems, including human platelets and rat vascular smooth muscle. nih.govresearchgate.netnih.gov
Impact of Stereochemistry on Functional Responses
The distinct stereoselective interactions of this compound enantiomers with adrenergic and TP receptors lead to differential functional responses. acs.orgresearchfloor.orgnih.gov The (-)-(S)-isomer, being a potent β-adrenergic agonist, primarily mediates responses associated with β-adrenoceptor activation, such as bronchodilation. nih.govresearchgate.netncats.io
Conversely, the (+)-(R)-isomer, acting as a selective TP receptor antagonist, inhibits responses mediated by TP receptor activation, such as platelet aggregation and smooth muscle contraction induced by TP agonists. nih.govacs.orgnih.govnih.gov
Conformational Analysis and Stereochemical Requirements for Activity
This compound (TMQ) possesses a tetrahydroisoquinoline core structure substituted with a dihydroxy moiety and a trimethoxybenzyl group. The presence of a chiral center at the C1 position of the tetrahydroisoquinoline ring gives rise to two enantiomers: the (R) and (S) forms. Research has consistently shown that the biological activity of this compound is highly stereoselective, with significant differences observed between the enantiomers depending on the target receptor nih.govuni.lu.
For instance, the (-)-(S)-isomer of this compound is recognized as a potent agonist at beta-adrenergic receptors (beta-ARs) nih.gov. Studies examining the functional and biochemical potencies of the (S)- and (R)-enantiomers have demonstrated marked stereoselectivity for the (S)-isomer across various beta-AR subtypes, including β1, β2, and atypical beta-AR systems nih.gov. Isomeric-activity ratios (IARs), which compare the potency of the (S)-isomer to the (R)-isomer, highlight this selectivity. For the stimulation of β1- and β2-ARs in guinea pig tissues, IARs were reported to be in the hundreds nih.gov. Similar stereoselectivity for the (-)-(S)-isomer was observed in radioligand binding studies assessing beta-AR affinity nih.gov.
The following table summarizes some reported isomeric-activity ratios (IARs) for this compound enantiomers at different beta-AR subtypes:
| Receptor Subtype (Source) | Isomeric-Activity Ratio ((S)-isomer / (R)-isomer) | Reference |
| β1-AR (Guinea pig right atria) | 224 | nih.gov |
| β2-AR (Guinea pig trachea) | 1585 | nih.gov |
| Atypical β-AR (Rat distal colon) | 575 | nih.gov |
| Atypical β-AR (Rat brown adipocytes) | 398 | nih.gov |
| β1-AR (Guinea pig left ventricle membranes) | 115 | nih.gov |
| β2-AR (Guinea pig lung membranes) | 389 | nih.gov |
| Human β1-AR (E. coli expression system) | 661 | nih.gov |
| Human β2-AR (E. coli expression system) | 724 | nih.gov |
| Human β2-AR (CHO cells, cAMP accumulation) | 282 | nih.gov |
| Rat β3-AR (CHO cells, cAMP accumulation) | 4678 | nih.gov |
Conversely, studies on the interaction of this compound analogs with thromboxane A2/prostaglandin H2 (TP) receptors have revealed a different stereochemical preference. For TP receptor binding affinity, the (R)-isomer exhibited higher potency compared to the (S)-isomer, indicating an opposite stereoselectivity compared to beta-ARs uni.lu.
Conformational analysis plays a significant role in understanding the stereochemical requirements for this compound's activity. This compound is a conformationally flexible molecule, largely due to the rotatable bond connecting the tetrahydroisoquinoline ring system and the trimethoxybenzyl group idrblab.net. The spatial arrangement of the functional groups, such as the catechol and trimethoxyphenyl moieties, is influenced by this flexibility idrblab.netsci-toys.com.
Molecular and Cellular Pharmacological Mechanisms
Characterization of Receptor Interactions
Trimetoquinol interacts with both beta-adrenoceptors and thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptors. nih.govacs.orgresearchgate.netekb.egnih.govnih.govcapes.gov.brnih.govaustinpublishinggroup.com These interactions are characterized by distinct stereoselectivity, with the (S)-isomer being more potent at beta-adrenoceptors and the (R)-isomer being more potent at TP receptors. nih.govacs.orgresearchgate.netekb.eg
Beta-Adrenoceptor Agonism
This compound functions as a beta-adrenoceptor agonist. researchgate.netekb.egcapes.gov.brnih.govresearchgate.netmdpi.comcaymanchem.com Research has explored the activity of this compound and its derivatives on different beta-adrenoceptor subtypes. researchgate.netekb.egnih.govresearchgate.netmdpi.comnih.govpharmgkb.org Functional biological activity is primarily associated with the (-)-isomer of this compound. nih.gov
Selectivity for Beta-Adrenoceptor Subtypes
Studies have investigated the selectivity of this compound and its analogs for beta-1 (β₁), beta-2 (β₂), and beta-3 (β₃) adrenoceptor subtypes. researchgate.netekb.egnih.govresearchgate.netmdpi.comnih.govpharmgkb.org The (-)-isomer of this compound has shown varying potency across subtypes depending on the assay and tissue. In cAMP accumulation assays using human beta-adrenoceptor subtypes expressed in Chinese hamster ovary (CHO) cells, (-)-trimetoquinol was significantly more potent than (+)-trimetoquinol at stimulating β₁, β₂, and β₃ subtypes. nih.gov Specifically, (-)-TMQ was 214-, 281-, and 776-fold more potent than (+)-TMQ at stimulating β₁, β₂, and β₃ adrenoceptor subtypes, respectively, in these assays. nih.gov In radioligand binding assays, (-)-TMQ also exhibited greater affinity than (+)-TMQ for these subtypes. nih.gov
Analogs of this compound have demonstrated differential activation of beta-adrenoceptor subtypes. nih.gov For instance, 3',5'-diiodothis compound was found to be more potent as an agonist in tissues containing atypical beta/beta₃-adrenoceptors compared to those with β₁- and β₂-adrenoceptor sites. nih.gov This analog was approximately 10-fold more potent in tissues with atypical beta/beta₃-adrenoceptors. nih.gov
Data Table: Relative Potency of (-)-TMQ vs. (+)-TMQ in cAMP Accumulation Assays nih.gov
| Beta-Adrenoceptor Subtype | Fold Potency of (-)-TMQ vs. (+)-TMQ |
| β₁ | 214 |
| β₂ | 281 |
| β₃ | 776 |
Biochemical Activities in Receptor Systems (e.g., cAMP Accumulation)
Beta-adrenoceptor activation is coupled to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound and its agonists exert their effects, in part, by influencing cAMP accumulation. ekb.egnih.govresearchgate.netmdpi.com
In cAMP accumulation assays, (-)-trimetoquinol and racemic (+/-)-trimetoquinol activated the human β₃-adrenoceptor with greater efficacy than the reference beta-adrenoceptor agonist (-)-isoproterenol. nih.gov Specifically, (-)-TMQ and (+/-)-TMQ showed 8.2- and 3.4-fold greater efficacy, respectively, compared to (-)-isoproterenol (efficacy = 1) at the human β₃-adrenoceptor. nih.gov
Certain this compound analogs, such as 1-benzyl iodine-substituted derivatives, have shown high potencies in cAMP accumulation assays at both human β₁- and β₃-adrenoceptors. researchgate.netscite.ainih.govkarger.com The 3',5'-diiodo-4'-amino analog of TMQ was identified as a potent β₃-AR agonist, exhibiting 17-fold greater potency at the β₃-AR compared to the β₁-AR in cAMP accumulation assays. researchgate.netnih.govkarger.com
Data Table: Efficacy of TMQ Isomers at Human β₃-Adrenoceptor Relative to (-)-Isoproterenol nih.gov
| Compound | Relative Efficacy (vs. (-)-Isoproterenol) |
| (-)-Trimetoquinol | 8.2 |
| (+/-)-Trimetoquinol | 3.4 |
Thromboxane A2/Prostaglandin H2 (TP) Receptor Antagonism
This compound also acts as an antagonist at thromboxane A2/prostaglandin H2 (TP) receptors. nih.govacs.orgresearchgate.netnih.govnih.govcapes.gov.brnih.govaustinpublishinggroup.com This activity is particularly associated with the (R)-isomer, demonstrating a stereoselectivity opposite to its beta-adrenergic activity. nih.govacs.orgresearchgate.netekb.eg TP receptors are involved in various physiological processes, including platelet aggregation and vasoconstriction. austinpublishinggroup.com
Inhibition of Platelet Aggregation Mechanisms
This compound and its analogs can inhibit platelet aggregation. nih.govresearchgate.netnih.govnih.govcapes.gov.brnih.govaustinpublishinggroup.comdrugbank.com This inhibitory effect is linked to their activity as TP receptor antagonists. researchgate.netnih.gov TP receptors on platelets, when activated by agonists like thromboxane A2 or prostaglandin H2, trigger signaling cascades that lead to platelet shape change and aggregation. pharmgkb.org By blocking these receptors, this compound interferes with these processes. researchgate.netnih.gov
Studies have shown that this compound can inhibit platelet aggregation induced by thromboxane mimetic agents. nih.gov The inhibition is competitive and stereoselective, supporting its role as a TP receptor antagonist. nih.gov Modifications to the structure of this compound have been explored to enhance its antiaggregatory activity and TP receptor antagonism while potentially diminishing beta-adrenergic agonist activity. nih.govacs.orgresearchgate.netnih.gov For example, certain iodinated derivatives of this compound have shown retention of platelet antiaggregatory activity and agonist blocking activity. nih.gov
Antagonism of Vasoconstrictive Responses
TP receptors are also present in vascular smooth muscle and mediate vasoconstrictive responses to thromboxane A2 and other agonists. researchgate.netnih.govnih.govaustinpublishinggroup.com this compound and its analogs can antagonize these vasoconstrictive effects. nih.govresearchgate.netnih.govnih.govaustinpublishinggroup.com
Research using rat aorta has demonstrated that this compound and its N-substituted analogs can block the contractile responses induced by U46619, a thromboxane A2 agonist, in a competitive manner. nih.gov This indicates that these compounds act as antagonists at vascular TP receptors. nih.gov The potency of this compound analogs in blocking U46619-induced contraction in rat aorta varies depending on the specific structural modifications. nih.gov The stereochemical requirements for interaction with TP receptors in vascular smooth muscle cells appear to be consistent with those observed in platelets. nih.gov
Detailed Binding Affinity Studies
Detailed studies have been conducted to determine the binding affinity of this compound and its analogs to various receptors, providing insights into the molecular basis of its effects. These studies often employ radioligand binding assays and competitive binding experiments.
Radioligand binding assays have been instrumental in characterizing the interaction of this compound with receptor sites. For instance, [³H]this compound has been utilized as a radioligand to investigate its interaction with putative endoperoxide/thromboxane A2 receptor sites in human platelets. coe.int. Studies using [³H]SQ 29548 as a ligand have examined the binding affinities of this compound analogs for TP receptors in human platelets, cultured rat vascular endothelial cells, and rat vascular smooth muscle cells. researchgate.net. These studies have shown that the receptor binding affinities of this compound analogs for TP receptors in these different cell types are highly correlated. researchgate.net. Furthermore, radioligand competition binding studies have been performed at beta-adrenoceptor subtypes to assess the binding of this compound and its analogs. acs.org. Investigations into the biochemical activities of this compound analogs at human beta(1)- and beta(3)-adrenergic receptor subtypes expressed in Chinese hamster ovary cells have also utilized radioligand binding assays. researchgate.net. These assays revealed that 1-benzyl iodine-substituted analogs exhibited higher binding affinities at both beta(1)- and beta(3)-AR subtypes compared to this compound. researchgate.net.
Competitive binding experiments provide information about the relative affinity of a compound for a receptor by measuring its ability to displace a known radioligand. Studies have examined the competitive binding profiles of this compound and its analogs at various receptors. For example, competitive binding assays with a radiolabeled high-affinity AR ligand, [³H]mibolerone, have been used to measure the AR binding affinities of compounds, although this specific study focused on androgen receptors and not directly on this compound acs.org. However, the principle of competitive binding is applied to determine the affinity of this compound for receptors like beta-adrenoceptors and TP receptors by observing its ability to displace their respective radioligands. The receptor binding affinities of this compound analogs for TP receptors in human platelets, rat vascular endothelial cells, and rat vascular smooth muscle cells were found to be highly correlated with their reported inhibitory potency values against U46619-induced platelet aggregation and serotonin (B10506) secretion, and contraction of rat aorta, indicating a competitive interaction with TP receptor sites. researchgate.net.
Modulation of Cellular Pathways
This compound exerts its cellular effects by modulating various intracellular signaling pathways, primarily those coupled to the receptors it interacts with.
This compound has been shown to influence adenylyl cyclase activity, an enzyme responsible for the synthesis of cyclic AMP (cAMP). Beta-adrenoceptor activation, a known target for this compound, is coupled to adenylyl cyclase through Gs proteins, leading to increased intracellular cAMP levels. atsjournals.orgatsjournals.org. This compound has been reported to enhance adenylate cyclase activity, showing a percentage of the maximum activity obtainable by isoproterenol (B85558) in the presence of GTP or Gpp[NH]p. researchgate.net. The potency of this compound in enhancing cyclase activity has been compared to that of isoproterenol. researchgate.net. Studies on the pharmacological properties of this compound and its 1-benzyl halogen-substituted analogues on rat beta-adrenoceptor subtypes have also assessed their ability to activate adenylyl cyclase. nih.gov. 3',5'-Diiodothis compound, an analog, demonstrated the greatest potency for activation of adenylyl cyclase in Chinese hamster ovary cells expressing rat beta 3-adrenoceptors. nih.gov. The KEGG pathway database also links this compound hydrochloride to the cAMP signaling pathway, indicating its known effect on this cascade. genome.jpkegg.jp.
Beyond adenylyl cyclase and cAMP, this compound influences broader intracellular signaling cascades. Activation of beta-adrenoceptors by agonists like this compound leads to increased intracellular cAMP levels, which in turn induces airway relaxation through the phosphorylation of muscle regulatory proteins and a reduction in cellular Ca²⁺ concentrations. atsjournals.orgatsjournals.orgresearchgate.net. While the primary pathway involves cAMP, alternative cAMP-independent pathways involving the activation of membrane maxi-K⁺ channels and coupling through Gi to the MAP kinase system have also been described in the context of beta-adrenoceptor signaling. atsjournals.orgatsjournals.org. Therefore, this compound's interaction with beta-adrenoceptors can impact multiple downstream signaling components.
This compound has been shown to inhibit prostaglandin-induced calcium release from cellular stores, particularly in platelets. Stereoselective inhibition of prostaglandin-induced calcium release from platelet membranes by this compound has been reported. medkoo.comacs.org. This inhibitory effect contributes to its antiplatelet actions. medkoo.comnih.gov. The interaction of nonprostanoid this compound analogs with thromboxane A2/prostaglandin H2 receptors in human platelets, rat vascular endothelial cells, and rat vascular smooth muscle cells is linked to their ability to inhibit responses mediated by these receptors, which can involve calcium signaling. genome.jp.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlating Structural Modifications with Beta-Adrenoceptor Activity
Trimetoquinol is known to be a potent beta-adrenergic receptor agonist. nih.govacs.org SAR studies have explored how alterations to its structure influence its potency and selectivity across different beta-adrenoceptor subtypes (β1, β2, and β3). nih.govnih.gov
Effects of Substituents on Agonist Potency and Selectivity
Modifications to the 1-benzyl substituent and the nitrogen atom of the tetrahydroisoquinoline ring have shown significant effects on beta-adrenoceptor activity. For instance, the size of the N-substituent has been inversely correlated with beta-adrenergic activity; larger N-substituents generally lead to lower beta-adrenergic activity. nih.gov
Alterations to the trimethoxybenzyl group at the 1-position also impact activity and selectivity. Replacing the methoxy (B1213986) groups with iodine atoms can affect the affinity for beta-adrenoceptor subtypes. nih.govacs.org Specifically, 3',5'-diiodothis compound has shown improved selectivity for β2- versus β1-adrenoceptors. nih.govacs.org Removal of the 4'-substituent in 3',5'-diiodo analogs increased β2-adrenoceptor affinity while having little effect on β1-adrenoceptor binding. nih.gov The introduction of trifluoromethyl groups at the 3'- and 5'-positions can significantly reduce or abolish binding affinity at beta-adrenoceptors. nih.gov
Data illustrating the effect of 1-benzyl substituents on beta-adrenoceptor affinity and selectivity:
| Analog | β1-AR Affinity (pKi) | β2-AR Affinity (pKi) | β2/β1 Selectivity Ratio |
| This compound (TMQ) | Potent | Potent | Low |
| 3',5'-Diiodo-TMQ | Lower than TMQ | Higher than TMQ | Improved selectivity |
| 3'-Iodo-TMQ | - | Potent | - |
| 4'-Iodo-TMQ | - | Not significantly altered | Greatly reduced TP affinity |
| 3',5'-Diiodo-4'-des-TMQ | Little or no effect | Increased affinity | 600 |
| 3',5'-bis(trifluoromethyl)-TMQ | Essentially abolished | Essentially abolished | - |
Role of Chiral Center in Receptor Affinity
This compound possesses a chiral center at the C1 position of the tetrahydroisoquinoline ring. Studies have demonstrated a strong stereodependence for its activity at beta-adrenoceptors. acs.orgekb.eg The (-)-(S)-isomer of this compound is significantly more potent as a beta-adrenergic receptor agonist compared to the (+)-(R)-isomer. acs.orgekb.egnih.govnih.gov The isomeric-activity ratios (IARs) for the (S) vs (R) isomers highlight this stereoselectivity across different beta-adrenoceptor subtypes and in various tissue and cell systems. nih.gov
Data on the stereoselectivity of this compound enantiomers at beta-adrenoceptor subtypes:
| Receptor/Tissue System | Isomeric-Activity Ratio (IAR) (-)-(S) / (+)-(R) | Reference |
| Rat trachea (β2) | 112 | nih.gov |
| Rat right atria (β1) | 275 | nih.gov |
| Rat distal colon (atypical beta/β3) | 372 | nih.gov |
| Rat brown adipose tissue (atypical beta/β3) | 513 | nih.gov |
| Guinea pig left ventricle (β1) | 115 | nih.gov |
| Guinea pig lung (β2) | 389 | nih.gov |
| Human β1-AR (E. coli expressed) | 661 | nih.gov |
| Human β2-AR (E. coli expressed) | 724 | nih.gov |
| Rat distal colon (with pindolol) | 575 | nih.gov |
| Rat brown adipocytes (with pindolol) | 398 | nih.gov |
| Rat esophageal smooth muscle (with pindolol) | 2884 | nih.gov |
| Human β2-AR (CHO cells) | 331 (affinity), 282 (cAMP accumulation) | nih.gov |
| Rat β3-AR (CHO cells) | 118 (affinity), 4678 (cAMP accumulation) | nih.gov |
The importance of the chiral center is further underscored by studies on planar amidine derivatives, designed to explore the effect of conformational restriction. These derivatives showed a significant loss of potency in both beta-adrenergic and TP receptor systems, suggesting the chiral center's conformation is crucial for receptor interaction. acs.orgekb.egnih.gov
Correlating Structural Modifications with TP Receptor Antagonism
In addition to its beta-adrenergic agonist activity, this compound also acts as an antagonist at thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptors. nih.govacs.orgscispace.com SAR studies have also focused on identifying structural features that influence this activity.
The stereochemistry at the chiral center has an inverse effect on TP receptor antagonism compared to beta-adrenoceptor agonism. The (+)-(R)-isomer of this compound is more potent as a TP receptor antagonist than the (-)-(S)-isomer. acs.orgekb.egresearchgate.net
Modifications to the trimethoxybenzyl ring can also affect TP receptor affinity. The addition of iodine and fluorine atoms at certain positions of the catechol ring or replacement of methoxy groups with iodine atoms on the 1-benzyl ring system can increase the affinity of this compound for TP receptors. nih.gov Conversely, replacement of a methoxy group with a nitro or amino functionality can lead to decreased activity in platelet systems, which are mediated by TP receptors. scispace.com
Data on the stereoselectivity of this compound enantiomers at TP receptors:
| Receptor/Tissue System | Stereoselectivity (More Potent Isomer) | Reference |
| TP receptors (general) | R-isomer > S-isomer | nih.govacs.orgekb.eg |
| Human platelets (antagonism of U46619-induced aggregation) | (R)-(-)-8-fluoro-TMQ > (S)-(+)-8-fluoro-TMQ (approx. 14-fold) | nih.gov |
Modulating Selectivity between Adrenergic and TP Receptor Systems
A key goal of SAR studies on this compound has been to identify modifications that can differentiate activity between beta-adrenergic and TP receptor systems, potentially leading to more selective therapeutic agents. acs.orgnih.govscispace.com
Modifications to the 1-benzyl group have shown promise in modulating this selectivity. For example, a 4-hydroxy-3-nitrobenzyl group modification provided a lead compound with significant potency in TP receptor systems and reduced potency in beta-adrenergic receptor systems. acs.orgnih.govresearchgate.net Iodinated derivatives have also shown differential effects, with some maintaining potency in TP receptor systems while having limited potency in beta-adrenergic systems. acs.orgnih.govscispace.comresearchgate.net Specifically, 5-iodo-TMQ showed marked selectivity for blocking U46619 responses in rat aorta over human platelets. nih.gov
The distinct stereochemical requirements for activity at beta-adrenergic receptors (S >> R for agonism) and TP receptors (R >> S for antagonism) also offer a route to achieving selectivity by synthesizing and evaluating individual enantiomers. acs.orgekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies on this compound and its analogs aim to build mathematical models that correlate structural and physicochemical properties with biological activity. researchgate.netscielo.org.mxrsc.org These models can help in understanding the key molecular features responsible for activity and predict the activity of new, untested compounds.
While specific detailed QSAR models for this compound's interaction with beta-adrenoceptors or TP receptors were not extensively detailed in the provided search results, the application of QSAR methodologies in medicinal chemistry, including for compounds interacting with GPCRs like adrenoceptors, is a recognized approach. researchgate.netscirp.orgmdpi.com QSAR models can incorporate various molecular descriptors, including physicochemical properties (e.g., lipophilicity, electronic effects) and structural features, to build predictive models. researchgate.netscielo.org.mx The development of 3D-QSAR models can further incorporate three-dimensional structural information and ligand-receptor interactions. scirp.orgacs.orgresearchgate.net
Some studies on related compound series interacting with beta3-adrenoceptors have utilized 3D-QSAR approaches, employing software for pharmacophoric alignment and modeling to establish structure-activity relationships based on chemical features and physicochemical properties. researchgate.net
Molecular Modeling and Receptor Mapping
Studies on this compound analogs have suggested that the differential binding effects observed with structural modifications may reflect differences in the binding pockets of the beta-adrenoceptors and TP receptors that interact with the benzyl (B1604629) portion of the molecule. nih.govacs.org Molecular modeling can help to visualize these interactions and map the important regions within the receptor binding site.
While detailed molecular modeling studies specifically on this compound were not extensively described in the provided results, the general principles of molecular modeling and receptor mapping are applicable to understanding its SAR. These techniques can complement SAR and QSAR studies by providing a structural context for the observed activity relationships. unifap.br For instance, molecular modeling can help identify key amino acid residues in the receptor binding site that interact with specific functional groups of this compound, explaining why certain structural modifications lead to changes in potency or selectivity. mdpi.com
Preclinical Mechanistic Investigations in in Vitro and in Vivo Models
In Vitro Cellular and Tissue-Based Studies
In vitro studies provide controlled environments to investigate the direct effects of trimetoquinol on specific cells and tissues, helping to pinpoint its molecular and cellular targets.
Isolated Smooth Muscle Preparations (e.g., Trachea, Aorta, Ileum)
Studies on isolated smooth muscle preparations have been crucial in understanding this compound's effects on muscle contractility. This compound has been examined for its bronchodilating activities in isolated tracheal preparations. Research indicates that this compound acts as a beta-adrenergic agonist, leading to the relaxation of bronchial smooth muscle fibers. nih.govhres.ca This action is manifested by an improvement in pulmonary function in in vivo models. hres.ca
Investigations into this compound analogues have explored their interactions with beta-1 and beta-2 adrenoceptor systems in guinea pig atrial (beta-1) and trachea/lung parenchyma (beta-2) tissues. nih.gov These studies aimed to identify compounds with bronchoselective actions. For instance, erythro- and threo-diastereoisomers of 1-(3,4,5-trimethoxy-alpha-methylbenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (alpha-methylTMQ) and other analogues were examined. nih.gov The ratio of beta-2 to beta-1 selectivity (trachea vs. atria) for this compound was reported to be 7, while certain alpha-methylTMQ isomers showed higher selectivity ratios. nih.gov In lung parenchyma, the rank order of potency for selected compounds included isoproterenol (B85558) > threo-alpha-methylTMQ = this compound > erythro-alpha-methylTMQ. nih.gov The comparative beta-2 selectivity (lung parenchyma vs. atria) relative to isoproterenol for this compound was 0.24. nih.gov These findings suggest that modifications to the trimethoxy ring system of this compound can influence its adrenoceptor selectivity. nih.govnih.gov
While the provided search results primarily highlight studies on tracheal smooth muscle and its bronchodilatory effects, the outline also mentions aorta and ileum. The search results did not yield specific detailed findings on this compound's direct mechanistic effects on isolated aorta or ileum smooth muscle preparations, although general studies on tetrahydroisoquinolines and smooth muscle preparations were mentioned. jst.go.jpanu.edu.aunih.govjst.go.jp
Platelet Activation Models
This compound has been investigated for its effects on platelet activation and aggregation. It is known to have platelet antiaggregatory activity. nih.govscirp.org Studies have focused on the mechanism by which this compound inhibits platelet function. nih.gov Based on its competitive and stereoselective inhibition of thromboxane (B8750289) mimetic agents, this compound was proposed as an endoperoxide/thromboxane A2 receptor antagonist. nih.govnih.gov However, this proposed mechanism has been questioned. nih.gov
Research characterizing the inhibition of U46619-mediated human platelet activation by this compound isomers provided evidence for endoperoxide/thromboxane A2 receptor blockade. nih.gov The R(+)-isomer of this compound was found to block U46619-induced phosphorylation of 20 kD and 45 kD proteins, as well as the breakdown of PIP2, PIP, and PI, and PA accumulation, with greater potency than the S(-)-isomer. nih.gov R(+)-trimetoquinol also produced a concentration-dependent inhibition of specific [3H]U46619 binding to endoperoxide/thromboxane A2 receptor sites in washed platelets. nih.gov In contrast, S(-)-trimetoquinol was more potent than R(+)-trimetoquinol in inhibiting platelet aggregation and serotonin (B10506) secretion induced by TPA and A23187. nih.gov The inhibitory potencies of S(-)-trimetoquinol against TPA- or A23187-induced responses were similar to those required for antagonism of U46619-mediated platelet activation. nih.gov These data collectively suggest that this compound isomers interfere with the endoperoxide/thromboxane A2 receptor-mediated phospholipase C-signal cascade, which involves inositol (B14025) phospholipid hydrolysis, calcium mobilization, and protein phosphorylation leading to platelet aggregation and secretion. nih.gov R(+)-trimetoquinol appeared to act as a pharmacologically selective and highly stereospecific antagonist of endoperoxide/thromboxane A2 receptor sites in platelets. nih.gov
Modifications to the trimethoxy ring system of this compound have been investigated for their impact on platelet antiaggregatory activity. nih.gov Replacing one or two methoxy (B1213986) groups with iodine atoms retained platelet antiaggregatory activity and agonist blocking activity, suggesting these analogs could be potential radioligands. nih.gov Conversely, replacing a methoxy group with a nitro or amino functionality decreased activity in platelet systems. nih.gov These results imply that the interaction sites for the trimethoxy ring system in platelet systems can accommodate large, lipid-soluble groups but are sensitive to significant changes in the electronic characteristics of the ring. nih.gov
Cultured Cell Lines (e.g., CHO Cells, Vascular Endothelial Cells)
While the provided search results mention the use of Chinese hamster ovary (CHO) cells in the context of evaluating the beta-adrenoceptor activities of this compound isomers and selected derivatives scirp.org, and extensively discuss CHO cells in general for protein production and cell line development moleculardevices.comnih.govplos.orgnih.govresearchgate.net, detailed mechanistic studies specifically on the effects of this compound on CHO cells relevant to its pharmacological mechanisms (beyond receptor expression) were not prominently featured. Similarly, while vascular endothelial cells are mentioned in the context of platelet activation and VWF production mdpi.com, specific studies detailing the mechanistic effects of this compound on cultured vascular endothelial cells were not found within the provided results.
Mechanistic In Vivo Animal Studies (Non-Human)
In vivo animal studies are essential for evaluating the systemic effects and potential mechanisms of drugs in a complex biological system.
Animal Models for Investigating Bronchodilator Mechanisms
Animal models, particularly guinea pigs and horses, have been utilized to investigate the bronchodilator mechanisms of this compound. Guinea pigs are often used as initial models for allergic respiratory disease due to similarities in airway physiological processes to humans and their strong response to allergens. dovepress.com The efficacy of bronchodilators can be tested in these models. dovepress.com
Studies in horses with recurrent airway obstruction ("heaves"), a naturally occurring disease that combines features of inflammation, bronchospasm, and remodeling, have provided insights into this compound's bronchodilator effects in vivo. researchgate.netulisboa.pt Intravenous and intratracheal administration of this compound in horses with heaves produced a significant decrease in pleural pressure, suggesting bronchodilation. researchgate.net However, these routes were also associated with sympathomimetic effects like tachycardia, sweating, and muscle tremors. researchgate.net Aerosol administration of this compound to horses with heaves caused dose-dependent bronchodilation without changing heart rate or causing other observable side effects, suggesting a better therapeutic index compared to intravenous or intratracheal routes. researchgate.netresearchgate.net Aerosolized this compound at a dose of 1000 µ g/horse produced a two-phase bronchodilation: an immediate effect lasting up to 30 minutes and a second phase between 2 and 4 hours. researchgate.net Oral administration was found to be therapeutically ineffective in horses. researchgate.net These in vivo studies in horses demonstrate that the route of administration significantly influences the bronchodilator efficacy and side effect profile of this compound.
Studies on Cardiovascular System Responses in Animals
The effects of this compound on the cardiovascular system have been investigated in various experimental animals, including cats, dogs, guinea pigs, mice, rabbits, and rats. jst.go.jpnih.gov this compound has been reported to be a potent cardiac stimulant. researchgate.net Intravenous this compound in horses caused an increase in heart rate even at low doses. researchgate.net When administered intravenously and intratracheally, this compound was described as an extremely potent cardiac stimulant but a short-lived bronchodilator. researchgate.net
Pharmacodynamic Profiling in Animal Tissues
Pharmacodynamic profiling of this compound in animal tissues has primarily focused on its effects on smooth muscle, particularly in the airways and vasculature, and its impact on cardiac function. These studies aim to understand how the compound interacts with biological targets at the tissue level.
Research findings indicate that this compound acts as a beta-adrenoceptor agonist, leading to the relaxation of smooth muscle. This effect is particularly relevant to its potential use as a bronchodilator. Studies in isolated animal tissues, such as guinea pig trachea, have demonstrated the relaxant effects of this compound on smooth muscle contractions induced by spasmogens like acetylcholine. nih.govherbmedpharmacol.comhres.ca The relaxation of bronchial smooth muscle is mediated through the stimulation of beta2-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. hres.caresearchgate.net Elevated cAMP levels are associated with the relaxation of bronchial muscle fibers. hres.ca
In addition to its effects on airway smooth muscle, this compound has been shown to influence the cardiovascular system in animal models. Studies in various species, including cats, dogs, guinea pigs, rabbits, and rats, have investigated its effects on blood pressure, heart rate, and arterial and femoral artery responses. nih.gov In horses with recurrent airway obstruction ('heaves'), intravenous administration of this compound was found to be a potent cardiac stimulant, causing an increase in heart rate at low doses. researchgate.netnih.gov Airway bronchodilation was also observed, although the cardiac stimulant effect was notably potent. researchgate.netnih.gov The onset of both heart rate and bronchodilator effects was rapid following intravenous or intratracheal administration in horses. researchgate.netnih.gov
The selectivity of this compound for different beta-adrenoceptor subtypes has also been a subject of investigation in animal tissues. While beta2-adrenergic receptors are predominant in bronchial smooth muscle, beta1-receptors are primarily found in the heart. hres.ca Studies comparing the effects of this compound with other beta-agonists in isolated animal tissues, such as dog papillary muscle, guinea pig atrial muscle, and human heart muscle, have suggested that this compound may have minimal effects on beta1-adrenergic receptors in the heart compared to its effects on beta2-receptors. hres.ca However, the degree of beta2/beta1 selectivity can vary depending on the animal species and experimental conditions. nih.gov
Pharmacodynamic studies have also explored the duration of action of this compound in animal tissues. In guinea pig trachea, the relaxant responses to this compound declined rapidly after the removal of the agonist, with recovery occurring within 30 minutes. nih.gov This suggests a relatively short duration of action in this specific tissue model. In horses, the effects on heart rate and bronchodilation following intravenous and intratracheal administration were generally over within 2 hours. researchgate.netnih.gov
The distribution of this compound in animal tissues has also been examined. In guinea pigs and rats, following intravenous injection, the highest concentrations of tritium-labeled this compound were found in the kidney, with moderate levels in the spleen, lung, and heart, and very low levels in the brain. researchgate.net The distribution pattern was similar to that of tritium-labeled isoproterenol, although this compound levels were higher in tissues other than the liver and kidney. researchgate.net
Interactive Data Tables:
Below are interactive tables summarizing some of the research findings on the pharmacodynamic effects of this compound in animal tissues.
| Animal Model | Tissue Studied | Effect Observed | Notes | Source |
| Guinea Pig | Trachea (isolated) | Smooth muscle relaxation | Induced by spasmogens like acetylcholine. nih.govherbmedpharmacol.comhres.ca | nih.govherbmedpharmacol.comhres.ca |
| Cat | Cardiovascular system | Effects on blood pressure, heart rate | Studied in anesthetized cats. nih.gov | nih.gov |
| Dog | Cardiovascular system | Effects on blood pressure, heart rate | Studied in anesthetized dogs. nih.gov | nih.gov |
| Guinea Pig | Cardiovascular system | Effects on blood pressure, heart rate | Studied in guinea pigs. nih.gov | nih.gov |
| Rabbit | Cardiovascular system | Effects on blood pressure, heart rate | Studied in rabbits. nih.gov | nih.gov |
| Rat | Cardiovascular system | Effects on blood pressure, heart rate | Studied in rats. nih.gov | nih.gov |
| Horse ('Heaves') | Airways, Heart | Bronchodilation, Cardiac stimulation | Potent cardiac stimulant intravenously. researchgate.netnih.gov | researchgate.netnih.gov |
| Guinea Pig, Rat | Various Tissues | Tissue distribution | Highest concentration in kidney after IV injection. researchgate.net | researchgate.net |
| Dog | Papillary muscle | Beta-adrenoceptor effects | Minimal effect on beta1-receptors compared to beta2 (isolated tissue). hres.ca | hres.ca |
| Guinea Pig | Atrial muscle | Beta-adrenoceptor effects | Minimal effect on beta1-receptors compared to beta2 (isolated tissue). hres.ca | hres.ca |
| Animal Model | Route of Administration (Horses) | Effect on Heart Rate | Effect on Airway Bronchodilation (deltaPplmax) | Duration of Action | Source |
| Horse ('Heaves') | Intravenous | Increased (potent) | Decrease (modest) | ~2 hours | researchgate.netnih.gov |
| Horse ('Heaves') | Intratracheal | Increased | Decrease | ~2 hours | researchgate.netnih.gov |
| Horse ('Heaves') | Aerosol | No change | Dose-dependent bronchodilation (2 phases) | Up to 4 hours (for 1000 µg) | researchgate.netnih.gov |
Biotransformation and Metabolic Pathway Research
The metabolic fate of trimetoquinol involves several key biotransformation reactions that alter its structure and influence its biological activity. Research into its metabolic pathways has identified the primary routes of modification and the enzymes responsible for these changes.
Advanced Analytical Methodologies in Research
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Research Sample Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in the bioanalysis of trimetoquinol and its derivatives. This technique offers high sensitivity, selectivity, and the ability to quantify the compound and its metabolites in complex biological matrices such as plasma and urine.
Development of Sensitive Detection Methods
Researchers have developed highly sensitive LC-MS/MS methods for the detection and quantification of this compound. These methods often employ electrospray ionization (ESI) in the positive ion mode, which is well-suited for the chemical nature of this compound. The sensitivity of these assays is demonstrated by their low limits of detection (LOD), which are crucial for tracking the compound's presence at therapeutic and trace levels.
For instance, a method for analyzing this compound in equine plasma and urine achieved an estimated LOD of 1 picogram per milliliter (pg/mL). scite.ai Another study focusing on human urine for doping control purposes developed a method with an LOD of 0.03 nanograms per milliliter (ng/mL). researchgate.netnih.gov These sensitive methods are critical for pharmacokinetic studies and for regulatory purposes, such as in equestrian sports. nih.gov
The chromatographic separation is typically achieved using reverse-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) and water mixtures, often with additives like formic acid to improve ionization and peak shape. scite.ai The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound and its metabolites.
Table 1: Examples of LC-MS/MS Method Sensitivity for this compound Detection
| Biological Matrix | Limit of Detection (LOD) | Analytical Technique | Ionization Mode | Reference |
| Equine Plasma | 1 pg/mL | LC-MS/MS | ESI(+) | scite.ai |
| Equine Urine | 100 pg/mL | LC-MS/MS | ESI(+) | nih.gov |
| Human Urine | 0.03 ng/mL | LC-MS/MS | Not Specified | researchgate.netnih.gov |
Application in Metabolite Identification and Quantification
LC-MS/MS has been instrumental in identifying and quantifying the metabolites of this compound in biological systems. Following administration, this compound undergoes phase II metabolism, leading to the formation of several key metabolites.
Studies in both horses and humans have identified major metabolites, including glucuronide, methylated, and sulfated conjugates of this compound. researchgate.netnih.govnih.gov In equine urine, MRM analysis showed the presence of unchanged this compound along with its glucuronide, methylated, and sulfated metabolites, with the glucuronide conjugates being predominant. nih.gov Hydrolysis of these glucuronide metabolites allows for the recovery and quantification of the parent this compound. nih.gov
In human urine, after oral administration, O-methylated this compound, this compound sulphate, and O-methylated this compound sulphate have been identified. researchgate.netnih.gov Quantitative analysis in one study showed that the maximum concentrations of this compound (free form plus glucuronide conjugate) in human urine were in the range of 12.4–78.8 ng/mL. researchgate.netnih.gov The identification of these metabolites is crucial for understanding the complete metabolic fate of the drug and for developing comprehensive analytical methods for its detection in various contexts, including anti-doping screening. researchgate.netnih.gov
Table 2: Identified Metabolites of this compound in Biological Samples
| Metabolite | Species | Biological Matrix | Analytical Method | Reference |
| Glucuronide conjugate | Horse, Human | Urine | LC-MS/MS | researchgate.netnih.gov |
| Methylated metabolite | Horse, Human | Urine | LC-MS/MS | researchgate.netnih.gov |
| Sulfated metabolite | Horse, Human | Urine | LC-MS/MS | researchgate.netnih.gov |
| O-methylated this compound | Human | Urine | LC-MS/MS | researchgate.netnih.gov |
| This compound sulphate | Human | Urine | LC-MS/MS | researchgate.netnih.gov |
| O-methylated this compound sulphate | Human | Urine | LC-MS/MS | researchgate.netnih.gov |
Solid Phase Extraction (SPE) Techniques for Sample Preparation
Effective sample preparation is a critical step to ensure accurate and reliable results in the analysis of this compound from complex biological matrices. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of this compound and its metabolites prior to LC-MS/MS analysis. scite.ainih.gov
SPE involves passing a liquid sample through a solid sorbent material that selectively retains the analyte of interest while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This process not only purifies the sample but also concentrates the analyte, thereby enhancing the sensitivity of the subsequent analysis.
The choice of SPE sorbent is based on the physicochemical properties of this compound and the sample matrix. Various types of sorbents can be used, including:
Non-polar (Reversed-phase) sorbents: Such as C18 or polymeric sorbents (e.g., Oasis HLB, Strata-X), which are suitable for extracting this compound from aqueous matrices like urine and plasma. karger.com
Polar (Normal-phase) sorbents: Used for extracting polar analytes from non-polar solvents.
Ion-exchange sorbents: Which retain analytes based on their charge.
Mixed-mode sorbents: That combine two or more retention mechanisms for enhanced selectivity.
The general steps in an SPE protocol include conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. The development of simplified SPE protocols, such as 3-step methods (load, wash, elute), has helped to reduce processing time and solvent consumption in bioanalysis.
Radioligand-Based Analytical Approaches
Radioligand binding assays are a powerful tool for studying the interaction of compounds with their receptor targets. In the context of this compound research, these assays have been employed to characterize its binding affinity to various receptors, providing insights into its pharmacological mechanism of action.
One key application has been the use of radiolabeled this compound, specifically [3H]this compound, to investigate its binding sites. A study using washed human platelets identified two distinct binding sites for racemic-[3H]this compound. nih.gov These sites were characterized by their dissociation constants (Kd), which is a measure of the radioligand's affinity for the receptor, and their maximal binding capacities (Bmax), which reflects the density of the receptors in the tissue.
The study revealed a high-affinity binding site and a low-affinity binding site with the following parameters: nih.gov
Table 3: Binding Parameters of [3H]this compound in Human Platelets
| Binding Site | Dissociation Constant (Kd) | Maximal Binding Density (Bmax) | Reference |
| High Affinity | 2.8 nM | 2.3 pmol/mg protein | nih.gov |
| Low Affinity | 1.4 µM | 42.9 pmol/mg protein | nih.gov |
Furthermore, radioligand binding assays have been used to evaluate the affinity of this compound and its analogs for different subtypes of β-adrenergic receptors. nih.govnih.gov For example, studies on human β1- and β3-adrenergic receptors expressed in Chinese hamster ovary cells have shown that certain iodine-substituted analogs of this compound exhibit higher binding affinities at both receptor subtypes compared to the parent compound. nih.gov Such studies are crucial for understanding the structure-activity relationships of this compound derivatives and for the development of more selective and potent receptor agonists. nih.govnih.gov
Future Research Trajectories and Unexplored Potential
Elucidation of Additional Receptor Interactions and Signaling Pathways
While Trimetoquinol is known to interact with adrenergic receptors, particularly beta-adrenoceptor subtypes, future research aims to fully elucidate its complete spectrum of receptor interactions and the downstream signaling pathways involved. Studies have shown that this compound and its analogues can interact with beta-adrenoceptors, including beta 1, beta 2, and beta 3 subtypes. researchgate.netnih.gov The stereochemistry of this compound analogues is crucial for their interaction with receptors like thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptors. nih.gov Further research is needed to identify any other receptors or biological targets with which this compound may interact, potentially uncovering novel mechanisms contributing to its observed or potential therapeutic effects. Understanding these interactions and the subsequent signaling cascades, which can involve pathways like those mediated by cyclic AMP, is vital for a comprehensive understanding of this compound's pharmacodynamics. researchgate.netatsjournals.org
Development of Highly Selective this compound Analogues for Specific Targets
A significant area of future research involves the rational design and synthesis of this compound analogues with enhanced selectivity for specific receptors or pathways. Research has already demonstrated that modifications to the this compound structure, such as halogen substitutions on the 1-benzyl ring, can significantly influence binding affinity and selectivity for different beta-adrenoceptor subtypes. researchgate.netnih.govnih.gov For instance, diiodinated analogues have shown improved selectivity for beta 2-adrenoceptors over beta 1-adrenoceptors and TP receptors. nih.gov The development of highly selective analogues is crucial for minimizing off-target effects and potentially improving the therapeutic profile for specific conditions. This involves exploring various structural modifications and evaluating their pharmacological properties in detail.
Investigation of Novel Therapeutic Applications Based on Mechanistic Insights (e.g., Antioxidant, Anti-inflammatory, Neuroprotective Properties)
Emerging research suggests that this compound may possess therapeutic properties beyond its traditional use as a bronchodilator. Studies indicate potential antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.aimdpi.comnih.gov Future research will focus on rigorously investigating these properties and exploring novel therapeutic applications based on the underlying mechanisms. For example, its antioxidant and anti-inflammatory activities could be relevant in treating diseases where oxidative stress and inflammation play a significant role, such as certain neurological disorders. ontosight.aimdpi.com Understanding how this compound modulates cellular pathways related to oxidative stress and inflammation is key to exploring these new applications.
Advanced Computational and Structural Biology Approaches in SAR
Advanced computational and structural biology techniques are expected to play a crucial role in future this compound research, particularly in the area of Structure-Activity Relationship (SAR) studies. cdri.res.inpeersalleyconferences.com Computational methods, such as molecular docking, molecular dynamics simulations, and QSAR modeling, can provide valuable insights into the interaction of this compound and its analogues with target receptors at the molecular level. cdri.res.in These approaches can help predict binding affinities, identify key structural features responsible for activity and selectivity, and guide the design of novel analogues with desired properties. cdri.res.inku.dk Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, when applied to this compound-receptor complexes, could provide high-resolution structural information to further inform rational drug design efforts. ku.dk
Q & A
Q. What are the established synthetic pathways for Trimetoquinol, and what analytical methods ensure its chiral purity?
- Methodological Answer : this compound synthesis typically involves chiral resolution of its enantiomers. A validated method uses high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Inertsil ODS-2 column) and a mobile phase of 0.05 M phosphate buffer (pH 3.0)-acetonitrile (29:21 v/v) at 40°C. Detection is performed at 250 nm, the λmax of its derivatized form with TAGIT reagent. Chiral purity is confirmed by baseline separation of enantiomers and spectral verification via photodiode-array detectors . Reproducibility requires strict adherence to solvent ratios, temperature control, and derivatization protocols (1 mg this compound in 1 mL N,N-dimethylformamide with 0.5% TAGIT) .
Q. What in vitro and in vivo models are commonly used to study this compound's pharmacological effects?
- Methodological Answer :
- In vitro : Receptor-binding assays (e.g., β-adrenergic receptors) using radioligand displacement studies. Ensure tissue homogenates are prepared under standardized centrifugation conditions (e.g., 10,000 × g for 15 min) to preserve receptor integrity .
- In vivo : Rodent models for bronchospasm (e.g., histamine-induced) with dose-response curves. Follow NIH guidelines for animal ethics, including sample size justification and blinding protocols to reduce bias .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound's reported receptor affinities across studies?
- Methodological Answer :
- Systematic Review : Compile data from studies using PRISMA guidelines, noting variables like assay conditions (pH, temperature), ligand concentrations, and species-specific receptor isoforms .
- Meta-Analysis : Apply random-effects models to account for heterogeneity. Stratify results by experimental parameters (e.g., radioligand type, tissue source) to identify confounding factors .
- Replication : Reproduce key studies under controlled conditions (e.g., standardized buffers, validated receptor sources) to isolate methodological discrepancies .
Q. What methodological considerations are critical when developing novel HPLC protocols for this compound quantification in complex biological matrices?
- Methodological Answer :
- Matrix Effects : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to reduce interference. Validate recovery rates (>85%) across multiple lots .
- Sensitivity : Optimize detection limits by adjusting injection volume (e.g., 10 µL syringe for precision) and mobile phase composition. Calibrate using spiked samples with internal standards (e.g., deuterated analogs) .
- Validation : Follow ICH guidelines for linearity (R<sup>2</sup> > 0.99), intra-/inter-day precision (CV < 5%), and stability under storage conditions .
Data Contradiction & Analysis
Q. How should researchers address discrepancies in this compound's metabolic stability data between hepatic microsome assays and in vivo pharmacokinetic studies?
- Methodological Answer :
- Comparative Analysis : Profile metabolites using LC-MS/MS in both systems. Note interspecies differences (e.g., human vs. rat CYP450 isoforms) and incubation conditions (e.g., NADPH concentration, incubation time) .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro clearance data with in vivo absorption parameters to predict bioavailability gaps. Adjust for protein binding differences using equilibrium dialysis .
Methodological Framework Table
| Research Aspect | Key Parameters | Evidence-Based Guidance |
|---|---|---|
| Chiral Resolution | Column: Inertsil ODS-2; Mobile phase: Phosphate buffer-acetonitrile; λ: 250 nm | |
| Receptor Binding Assays | Radioligand: [<sup>3</sup>H]-Dihydroalprenolol; Tissue: Rat tracheal smooth muscle | |
| HPLC Validation | Linearity: 0.1–10 µg/mL; Precision: CV < 5%; Stability: 24 hrs at 4°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
